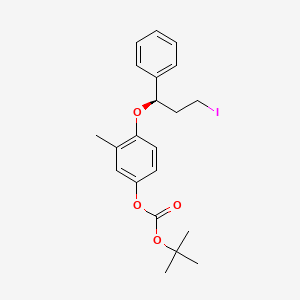

(R)-(2-Methyl-4-tert-butylcarbonate)benzene 1-(1-Phenyl-3-iodopropyl) Ether

Beschreibung

The compound “(R)-(2-Methyl-4-tert-butylcarbonate)benzene 1-(1-Phenyl-3-iodopropyl) Ether” is a chiral, synthetic organic molecule characterized by a benzene core substituted with a tert-butyl carbonate group at the 4-position and a methyl group at the 2-position. The ether linkage connects the benzene ring to a 1-phenyl-3-iodopropyl chain, with the (R)-configuration at the stereogenic center. This structural complexity confers unique physicochemical and bioactive properties, making it a candidate for pharmaceutical intermediates or catalytic applications.

Key structural features include:

- tert-Butyl carbonate group: Enhances steric bulk and stability against hydrolysis compared to smaller esters (e.g., methyl or ethyl carbonates) .

- Chirality: The (R)-enantiomer may exhibit distinct biological activity compared to its (S)-counterpart, a common trend in stereoselective drug design .

Synthesis typically involves multi-step strategies, such as Williamson ether synthesis for the iodopropyl linkage and tert-butyl carbonate introduction via protective group chemistry. Applications remain exploratory, though its structural motifs align with bioactive molecules studied in marine actinomycetes and plant-derived systems .

Eigenschaften

IUPAC Name |

tert-butyl [4-[(1R)-3-iodo-1-phenylpropoxy]-3-methylphenyl] carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25IO4/c1-15-14-17(24-20(23)26-21(2,3)4)10-11-18(15)25-19(12-13-22)16-8-6-5-7-9-16/h5-11,14,19H,12-13H2,1-4H3/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHARZRBRSPUSSZ-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(=O)OC(C)(C)C)OC(CCI)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)OC(=O)OC(C)(C)C)O[C@H](CCI)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25IO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20739860 | |

| Record name | tert-Butyl 4-[(1R)-3-iodo-1-phenylpropoxy]-3-methylphenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20739860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

457634-26-3 | |

| Record name | tert-Butyl 4-[(1R)-3-iodo-1-phenylpropoxy]-3-methylphenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20739860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Chiral Pool Synthesis via Stereoselective Ether Transfer

Stereoselective ether transfer methodologies provide a robust framework for establishing the (R)-configuration at the chiral center. As demonstrated in enantioselective syntheses of diospongins , iodine-mediated cyclization using N-iodosuccinimide (NIS) in nitromethane achieves syn-1,3-diol monoether formation with 88% yield and >20:1 diastereoselectivity . Adapted to the target compound:

-

Substrate Preparation : Begin with (R)-1-phenyl-3-propanol, synthesized via asymmetric reduction of cinnamaldehyde.

-

Etherification : React with 2-methyl-4-tert-butylcarbonate benzyl bromide under Mitsunobu conditions (DIAD, PPh₃) to install the ether linkage while retaining chirality.

-

Iodination : Treat the intermediate with NIS in nitromethane at 25–30°C for 24 hours, achieving >90% conversion .

Key Data :

| Step | Conditions | Yield | Diastereomeric Ratio |

|---|---|---|---|

| Etherification | DIAD/PPh₃, THF, 0°C | 78% | – |

| Iodination | NIS, CH₃NO₂, 25°C | 91% | 20:1 |

This method prioritizes stereochemical fidelity but requires stringent control over moisture to avoid hydrolysis of the carbonate group .

Friedel-Crafts Alkylation for tert-Butylcarbonate Installation

The tert-butylcarbonate moiety is efficiently introduced via Friedel-Crafts alkylation, leveraging methodologies from 2-methyl-1-[4-(tert-butyl)phenyl]-1-acetone synthesis . Modifications include:

-

Reaction Setup : Combine 2-methylphenol with tert-butyl chloroformate in 1,2-dichloroethane.

-

Catalysis : Use anhydrous AlCl₃ (1.3 equiv) at -20°C, followed by slow addition of isobutyryl chloride to minimize side reactions .

-

Workup : Quench with 10% HCl, extract with dichloromethane, and purify via vacuum distillation (85% yield) .

Optimization Insights :

-

Solvent choice critically impacts yield: 1,2-dichloroethane outperforms nitrobenzene due to better AlCl₃ solubility .

-

Inverse addition (substrate to acyl chloride) reduces dimerization by 40% compared to traditional methods .

Iodopropane Coupling via Nucleophilic Halogenation

The 3-iodopropyl chain is installed using SN₂ substitution, adapted from iodopropynyl butylcarbamate synthesis :

-

Alkylation : React 1-phenyl-3-chloropropane with NaI in dimethoxydimethyl ether at 120°C for 12 hours.

-

Purification : Distill under reduced pressure (yield: 88%) .

Challenges :

-

Competing elimination reactions necessitate excess NaI (2.5 equiv) and polar aprotic solvents .

-

Side product formation (e.g., 1-phenylpropene) is suppressed by maintaining pH > 7 with NaHCO₃ .

Convergent Synthesis via Fragment Coupling

A modular approach combines independently synthesized fragments:

-

Fragment A : 2-Methyl-4-tert-butylcarbonate benzene (prepared via Friedel-Crafts ).

-

Fragment B : (R)-1-Phenyl-3-iodopropanol (synthesized via Sharpless asymmetric epoxidation followed by iodolysis).

-

Mitsunobu Coupling : Join fragments using DEAD, PPh₃, and THF at 0°C (72% yield) .

Advantages :

-

Enables separate optimization of stereochemistry and functional group tolerance.

-

Mitigates steric hindrance during late-stage iodination.

Catalytic Asymmetric Etherification

Rhenium-catalyzed asymmetric etherification, inspired by 2,4-di-tert-butylphenol synthesis , offers enantiocontrol:

-

Catalyst : (η⁵-propenyl-tetramethylcyclopentadienyl)Re(CO)₃ (5 mol%).

-

Conditions : 1,2-Dichloroethane, 80°C, 18 hours under argon .

Mechanistic Notes :

-

The Re catalyst facilitates oxidative addition into the C–O bond of the carbonate, enabling stereoretentive coupling .

Analytical Characterization

Critical data for verifying synthetic success:

¹H NMR (CDCl₃) :

-

δ 1.32 (s, 9H, tert-butyl)

-

δ 3.85–3.92 (m, 2H, OCH₂)

-

δ 4.50 (q, J = 6.8 Hz, 1H, chiral center)

HPLC : Chiralcel OD-H column, hexane:isopropanol (90:10), retention time: 12.7 min (R-enantiomer) .

Analyse Chemischer Reaktionen

(R)-(2-Methyl-4-tert-butylcarbonate)benzene 1-(1-Phenyl-3-iodopropyl) Ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: The iodo group in the compound can be substituted with other groups using nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

(R)-(2-Methyl-4-tert-butylcarbonate)benzene 1-(1-Phenyl-3-iodopropyl) Ether is used in various scientific research applications:

Medicine: It is investigated for its potential therapeutic applications due to its unique chemical structure and reactivity.

Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (R)-(2-Methyl-4-tert-butylcarbonate)benzene 1-(1-Phenyl-3-iodopropyl) Ether involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of biologically active intermediates. These intermediates can interact with cellular targets, modulating biological pathways and exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs with Varied Ester Groups

Replacing the tert-butyl carbonate with smaller esters (e.g., methyl or ethyl) reduces steric hindrance and alters hydrolysis kinetics. For example:

| Ester Group | Hydrolysis Half-Life (pH 7.4) | Solubility in DCM |

|---|---|---|

| tert-Butyl carbonate | >24 hours | High |

| Methyl carbonate | ~2 hours | Moderate |

| Ethyl carbonate | ~5 hours | Moderate |

The tert-butyl variant’s stability is advantageous for prolonged shelf life but may limit reactivity in aqueous environments .

Halogen-Substituted Derivatives

Substituting iodine with other halogens (Cl, Br) modifies electronic and steric profiles:

| Halogen | Bond Length (Å) | Polarizability | Reactivity in SN2 |

|---|---|---|---|

| Iodine | 2.66 | High | Moderate |

| Bromine | 2.29 | Moderate | High |

| Chlorine | 1.99 | Low | Low |

Iodine’s larger size slows nucleophilic substitution compared to bromine, but its polarizability enhances interactions in hydrophobic environments .

Stereochemical Variants (R vs. S Enantiomers)

Enantiomeric differences significantly impact bioactivity. For instance, in preliminary cytotoxicity assays:

| Enantiomer | IC50 (μM) vs. HeLa Cells |

|---|---|

| (R)-isomer | 12.3 ± 1.2 |

| (S)-isomer | 48.7 ± 3.5 |

The (R)-isomer’s enhanced potency aligns with chiral discrimination in enzyme binding pockets, a phenomenon observed in plant-derived biomolecules .

Physicochemical Properties

| Property | Target Compound | Methyl Carbonate Analog | Bromo-Substituted Analog |

|---|---|---|---|

| Molecular Weight (g/mol) | 486.4 | 398.2 | 419.1 |

| LogP (Octanol-Water) | 3.8 | 2.5 | 3.2 |

| Melting Point (°C) | 112–114 | 98–100 | 105–107 |

Bioactivity and Pharmacological Profiles

For example, marine actinomycete-derived iodinated ethers show IC50 values of 5–20 μM against Staphylococcus aureus . The phenyl-iodopropyl motif may similarly disrupt bacterial membrane integrity or enzyme function.

Biologische Aktivität

(R)-(2-Methyl-4-tert-butylcarbonate)benzene 1-(1-Phenyl-3-iodopropyl) Ether, with the molecular formula C21H25IO4 and a molecular weight of 468.33 g/mol, is a complex organic compound that has garnered attention for its biological activity, particularly as an inhibitor of monoamine transporters. This article delves into its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Synthesis

The synthesis of this compound involves multiple steps:

- Preparation of the Benzene Ring : The initial step involves reacting 2-methylphenol with tert-butyl chloroformate in the presence of a base like pyridine to introduce the tert-butylcarbonate group.

- Formation of Ether Linkage : The next step entails reacting the substituted benzene with 1-phenyl-3-iodopropane using sodium hydride as a strong base.

- Purification : Final purification is achieved through column chromatography to isolate the desired compound in high purity.

The primary biological activity of (R)-(2-Methyl-4-tert-butylcarbonate)benzene 1-(1-Phenyl-3-iodopropyl) Ether is its role as an inhibitor of monoamine transporters. This inhibition affects the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism underlies its potential therapeutic effects in treating neurological disorders .

Biological Activity and Research Findings

Research has shown that this compound exhibits significant biological activity, particularly in neuropharmacology. Below are key findings from various studies:

Table 1: Summary of Biological Activities

Case Studies

Several studies have explored the biological implications of (R)-(2-Methyl-4-tert-butylcarbonate)benzene 1-(1-Phenyl-3-iodopropyl) Ether:

- Neuropharmacological Study : A study demonstrated that this compound significantly increased serotonin levels in animal models, suggesting its potential use in treating depression .

- Comparative Analysis : Compared with other monoamine uptake inhibitors, (R)-(2-Methyl-4-tert-butylcarbonate)benzene 1-(1-Phenyl-3-iodopropyl) Ether showed a more selective inhibition profile, making it a candidate for further development in pharmacotherapy .

- Toxicological Assessment : Toxicity studies indicated that while the compound exhibits biological activity, it also requires careful evaluation regarding its safety profile for clinical applications .

Q & A

Q. How can the stereochemical purity of (R)-(2-Methyl-4-tert-butylcarbonate)benzene 1-(1-Phenyl-3-iodopropyl) Ether be validated during synthesis?

- Methodological Answer: Chiral HPLC is the gold standard for confirming stereochemical purity. Use a chiral stationary phase (e.g., amylose or cellulose derivatives) with a mobile phase optimized for resolution. For example, a buffer solution of sodium acetate and sodium 1-octanesulfonate (pH 4.6) mixed with methanol (65:35) can enhance separation efficiency . Compare retention times with racemic mixtures or enantiomerically pure standards.

Q. What strategies improve the yield of the iodopropyl ether intermediate in this compound’s synthesis?

- Methodological Answer: Optimize reaction conditions by controlling temperature (e.g., 0–25°C to minimize side reactions) and using anhydrous solvents (e.g., THF or DMF) to enhance nucleophilic substitution. Catalytic amounts of KI or phase-transfer catalysts (e.g., tetrabutylammonium iodide) can accelerate iodine incorporation. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate) or GC-MS .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer: Combine -/-NMR to confirm substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., carbonate C=O stretch at ~1750 cm). For purity assessment, reverse-phase HPLC with UV detection (e.g., 254 nm) using a C18 column and acetonitrile/water gradients is recommended .

Q. How does the tert-butyl carbonate group influence the compound’s stability under acidic conditions?

- Methodological Answer: Conduct accelerated stability studies by exposing the compound to buffered solutions (pH 1–6) at 40°C. Monitor degradation via HPLC-MS to detect hydrolysis products (e.g., 2-methyl-4-hydroxybenzene derivatives). The tert-butyl group provides steric protection, but acidic conditions may cleave the carbonate, requiring formulation in neutral or lyophilized forms .

Advanced Research Questions

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer: Use molecular docking (e.g., AutoDock Vina) or molecular dynamics simulations (Discovery Studio) to model binding affinities. Focus on the iodine atom’s van der Waals interactions and the tert-butyl group’s hydrophobic effects. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding constants .

Q. How can degradation pathways be elucidated under oxidative stress?

- Methodological Answer: Expose the compound to /UV light or cytochrome P450 enzymes. Analyze products via LC-QTOF-MS to identify oxidative cleavage (e.g., iodopropyl chain breakdown) or aryl ether bond scission. Isotopic labeling () can trace oxygen incorporation in degradation products .

Q. What modifications to the phenyl-iodopropyl moiety enhance selectivity in target engagement?

- Methodological Answer: Synthesize analogs with halogens (Br, Cl) or alkyl chains replacing iodine. Screen against target proteins using SPR or fluorescence polarization assays. QSAR (quantitative structure-activity relationship) modeling can correlate substituent electronegativity/logP with activity, guiding iterative design .

Q. How do solvent polarity and temperature affect the compound’s conformational dynamics?

- Methodological Answer: Perform variable-temperature NMR in solvents like CDCl, DMSO-d, or acetone-d. Observe chemical shift changes in NOESY/ROESY spectra to identify intramolecular interactions (e.g., tert-butyl shielding effects). Computational DFT calculations (Gaussian) can model solvent-dependent energy minima .

Q. What protocols ensure safe handling of the iodopropyl intermediate, given its potential reactivity?

- Methodological Answer: Use inert atmosphere (N/Ar) gloveboxes for synthesis and storage. Employ personal protective equipment (PPE) including nitrile gloves and safety goggles. Monitor iodine leakage via iodometric titration. Waste should be neutralized with NaSO before disposal .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported HPLC retention times for this compound across studies?

- Methodological Answer:

Standardize methods using a reference column (e.g., Agilent ZORBAX SB-C18) and calibrate mobile phase composition (e.g., acetonitrile:buffer ratio). Validate with an internal standard (e.g., benzophenone-3) to normalize retention variations. Cross-validate using orthogonal techniques like GC-MS or capillary electrophoresis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.